![molecular formula C19H17N3O4 B2905616 N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421483-08-0](/img/structure/B2905616.png)
N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a benzodioxole compound . It has been synthesized and evaluated for its cytotoxic activity against various cancer cell lines . The compound showed anticancer activity, particularly against Hep3B cancer cell line .
Synthesis Analysis
The compound was synthesized by stirring 3,4-(Methylenedioxy)benzoic acid in dichloromethane. DMAP and EDC were added to this mixture, and it was allowed to stir under nitrogen gas at room temperature for 1 hour .Molecular Structure Analysis
The molecular structure of the compound was determined using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis
The compound was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) .Physical And Chemical Properties Analysis
The physical properties of the compound were determined using thermal gravimetric analysis and gas sorption studies . The compound binds to the Zn(II) ions .Mechanism of Action
Target of Action
The primary targets of this compound are cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . These cell lines are often used in research to study the effects of potential anticancer agents.
Mode of Action
The compound interacts with these cancer cell lines and exhibits cytotoxic activity. It has been found to reduce Hep3B secretions of α-fetoprotein (α-FP) to 1625.8 ng/ml and 2340 ng/ml, respectively, compared to 2519.17 ng/ml in untreated cells .
Biochemical Pathways
The compound affects the cell cycle, specifically inducing arrest in the G2-M phase . This is a critical phase of the cell cycle where the cell prepares for mitosis or meiosis. By arresting the cell cycle at this stage, the compound prevents the cancer cells from dividing and proliferating.
Result of Action
The compound has shown potent anticancer activity against the Hep3B cancer cell line . In cell cycle analysis, it induced arrest in the G2-M phase in a value of 8.07%, which was very close to the activity of doxorubicin (7.4%) . These results indicate that the compound has potent and promising antitumor activity.
Future Directions
The compound has shown promising anticancer activity, particularly against Hep3B cancer cell line . Future research could focus on further exploring its anticancer properties and potential applications in cancer treatment. Additionally, the compound could be used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .
properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-24-14-5-2-12(3-6-14)15-9-20-18(22-15)10-21-19(23)13-4-7-16-17(8-13)26-11-25-16/h2-9H,10-11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIZUEULOPMPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-Dihydro-2-benzofuran-5-yl)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2905533.png)
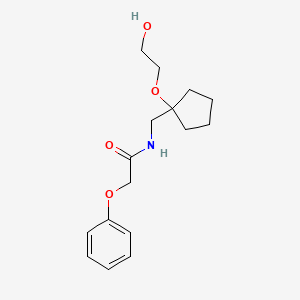

![5-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethyl]-1-(4-fluoro-phenyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2905542.png)
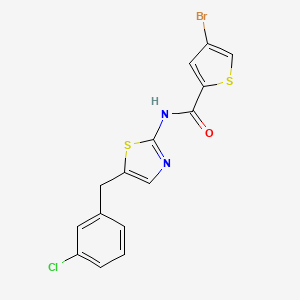
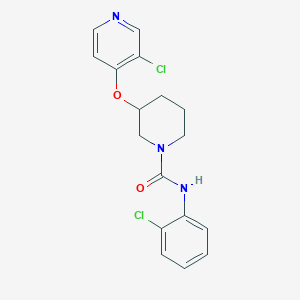
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2905547.png)
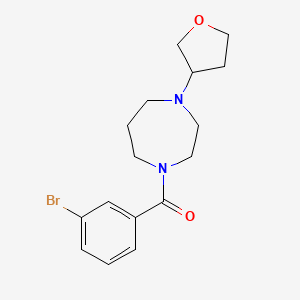
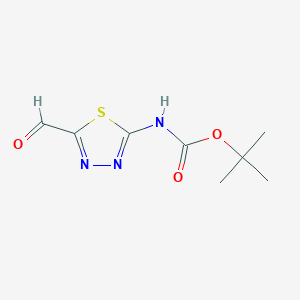
![1-[4,5-Bis(hydroxymethyl)-3-methoxy-2-methylphenoxy]-3-methylbutane-2,3-diol](/img/structure/B2905551.png)
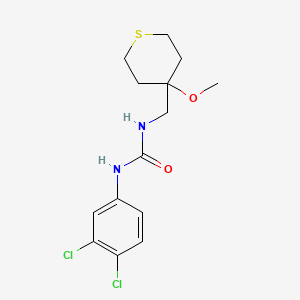
![2-[(2-fluorobenzyl)thio]-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2905553.png)
![N-Cyclopropyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2905554.png)
![2-Methyl-4-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2905556.png)